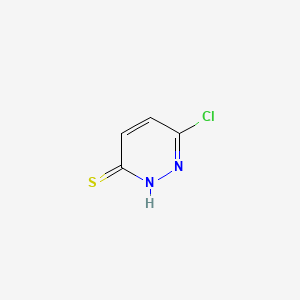

6-Chloropyridazine-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQHEWLZYZQXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398431 | |

| Record name | 6-chloropyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-78-7 | |

| Record name | 6-Chloro-3-pyridazinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloropyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-Chloropyridazine-3-thiol

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazine-3-thiol

Section 1: Introduction and Strategic Importance

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, its utility lies in the distinct reactivity of its chloro and thiol moieties, making it a versatile building block for the synthesis of complex molecular architectures. Its pyridazine core is a common scaffold in pharmacologically active compounds, lending to its frequent use in drug discovery pipelines.[1]

Molecular Identity and Structure

This compound is an organic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a thiol group at position 3. The presence of the thiol group introduces the possibility of thione-thiol tautomerism, a critical consideration in its reactivity and characterization, which will be discussed in detail.

-

Chemical Name: this compound[2]

-

Synonyms: 6-Chloro-3(2H)-pyridazinethione, 3-Chloro-6-mercaptopyridazine, 6-chloro-2H-pyridazine-3-thione[3]

Significance in Medicinal Chemistry and Drug Development

The pyridazine scaffold is a privileged structure in medicinal chemistry due to the electronic properties conferred by the adjacent nitrogen atoms, which can engage in crucial hydrogen bonding interactions with biological targets.[1] this compound serves as a key intermediate for introducing this scaffold. The chlorine atom provides a reactive site for nucleophilic substitution, while the thiol group allows for derivatization through S-alkylation or oxidation, enabling the generation of diverse compound libraries. Notably, derivatives have been synthesized and investigated for their potential as anticancer agents.[7]

Section 2: Core Physicochemical Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.

Summary of Properties

The key quantitative descriptors for this compound are summarized below. These values are critical for designing synthetic protocols, predicting solubility, and establishing analytical methods.

| Property | Value | Source(s) |

| Appearance | Yellow solid | [4] |

| Melting Point | 136-138 °C | [3] |

| Boiling Point | 220.4 °C (at 760 mmHg) | [2][3] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | 7.06 ± 0.40 (Predicted) | [3] |

| XLogP3 | 0.9 - 1.42 | [2][8] |

The Critical Thione-Thiol Tautomerism

A pivotal aspect of this molecule's chemistry is its existence as a mixture of two tautomers: the thiol form (this compound) and the thione form (6-chloro-2H-pyridazine-3-thione).

Caption: Thione-thiol tautomeric equilibrium of the title compound.

In solution and the solid state, the equilibrium for similar heterocyclic thiones strongly favors the thione form.[9] This is due to the greater stability of the amide-like C=S double bond within the ring system.[10] This equilibrium is crucial as it dictates the molecule's reactivity. For instance, alkylation reactions can occur at either the sulfur atom (S-alkylation) or the ring nitrogen (N-alkylation), depending on the reaction conditions and the predominant tautomer. Spectroscopic analysis must also account for the presence of both forms.

Section 3: Structural Elucidation and Quality Control: A Methodological Approach

Confirming the identity and purity of this compound is a prerequisite for its use. A multi-technique approach ensures a comprehensive and validated characterization.

Workflow for Compound Verification

The following workflow represents a robust, self-validating system for the complete characterization of the compound, from structural confirmation to purity assessment.

Caption: Integrated workflow for the synthesis and analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure determination. For this molecule, ¹H NMR is particularly informative for confirming the substitution pattern on the pyridazine ring. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often used, but deuterated dimethyl sulfoxide (DMSO-d₆) is preferable if solubility is a concern or to observe the N-H proton of the thione tautomer.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and measure coupling constants (J values) to establish connectivity.

Trustworthiness (Data Interpretation): The spectrum is expected to show two signals in the aromatic region, each integrating to one proton.[4]

-

Signal 1: A doublet around δ 7.0-7.3 ppm, corresponding to the proton at position 4.

-

Signal 2: A doublet around δ 7.5-7.8 ppm, corresponding to the proton at position 5.

-

Coupling: Both doublets should exhibit the same coupling constant (J), typically in the range of 9-10 Hz, which is characteristic of ortho-coupling between adjacent protons on the pyridazine ring.[4]

-

Thione Proton: If using DMSO-d₆, a broad singlet corresponding to the N-H proton of the dominant thione tautomer may be observed at a downfield chemical shift (>13 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups, providing corroborating evidence for the proposed structure. This is particularly useful for confirming the thione C=S group and the N-H bond of the tautomer.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a sample using either the KBr pellet method (mixing a small amount of sample with dry potassium bromide and pressing into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory. The ATR method is faster and requires minimal sample preparation.

-

Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Trustworthiness (Data Interpretation): The IR spectrum provides a molecular fingerprint. Key expected absorptions include:

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.[11]

-

~3000-2800 cm⁻¹ (broad): N-H stretching of the thione tautomer, often broadened due to hydrogen bonding.[12]

-

~2600-2550 cm⁻¹ (weak): A very weak S-H stretch may be observable if a minor amount of the thiol tautomer is present.[13]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridazine ring.[11]

-

~1250-1050 cm⁻¹: A strong band attributed to the C=S (thione) stretching vibration.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

Section 4: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the definitive technique for quantifying the purity of a chemical compound. A reverse-phase method is most appropriate for this compound given its moderate polarity (XLogP3 ~0.9-1.4). The choice of a UV detector is logical due to the presence of the UV-active pyridazine chromophore.

Workflow for Purity Analysis

Caption: Step-by-step workflow for HPLC purity determination.

Rationale and Protocol

This protocol is designed to provide a robust separation of the main compound from potential impurities, such as the starting material (3,6-dichloropyridazine) or by-products.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The TFA is added to sharpen peaks by ensuring all acidic/basic sites are protonated.

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

Instrument Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C (to ensure reproducible retention times).

-

Injection Volume: 10 µL.

-

Detector: UV-Vis detector set to a wavelength where the compound strongly absorbs (e.g., 254 nm).

-

-

Analysis: Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow all components to elute.

Trustworthiness (Data Interpretation): A successful analysis will yield a chromatogram where the main peak is sharp and well-resolved from any impurity peaks. Purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks detected. For use in drug development, a purity of >95% is typically required.

Section 5: Safety, Handling, and Storage

Authoritative Grounding: Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[2][14]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid breathing dust.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is between +2 to +8 °C.[5]

Section 6: Conclusion: A Versatile Heterocyclic Building Block

This compound is a compound whose value is defined by its structural features and predictable reactivity. A comprehensive understanding of its physicochemical properties, including the subtle but critical thione-thiol tautomerism, is essential for its effective use. The analytical workflows detailed in this guide provide a robust framework for researchers to validate the quality of this key intermediate, ensuring the integrity and reproducibility of their synthetic endeavors in drug discovery and beyond.

Section 7: References

-

This compound - Luminix Health. Luminix Health. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

6-Chloropyridazine-3-ol - ChemBK. ChemBK. [Link]

-

Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed. PubMed. [Link]

-

6-Chloropyridazine-3-carbonyl chloride | C5H2Cl2N2O | CID 21781185 - PubChem. PubChem. [Link]

-

This compound (C4H3ClN2S) - PubChemLite. PubChemLite. [Link]

-

Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed. PubMed. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. ResearchGate. [Link]

-

The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione - ResearchGate. ResearchGate. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. National Center for Biotechnology Information. [Link]

-

UV‐Vis absorption spectra of derivatives 5, 6 b and 6 e–6 h in CH3CN... - ResearchGate. ResearchGate. [Link]

-

3-Amino-6-chloro-pyridazine - SpectraBase. SpectraBase. [Link]

-

6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. PubChem. [Link]

-

The thione-thiol tautomerism in simple thioamides - SciSpace. SciSpace. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

Tautomerism in large databases - PMC. National Center for Biotechnology Information. [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - MDPI. MDPI. [Link]

-

New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal - MDPI. MDPI. [Link]

-

The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations - ResearchGate. ResearchGate. [Link]

-

(PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - ResearchGate. ResearchGate. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3916-78-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. luminixhealth.com [luminixhealth.com]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C4H3ClN2S) [pubchemlite.lcsb.uni.lu]

- 9. jocpr.com [jocpr.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups | MDPI [mdpi.com]

- 14. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 15. fishersci.com [fishersci.com]

6-Chloropyridazine-3-thiol CAS number and identifiers

An In-Depth Technical Guide to 6-Chloropyridazine-3-thiol: Synthesis, Reactivity, and Applications

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Characterized by its dual-functional nature—a nucleophilic thiol group and an electrophilic carbon center bearing a chlorine atom—this compound offers a versatile platform for synthesizing a diverse array of more complex molecules. Its electron-deficient pyridazine core enhances the reactivity at key positions, making it a favored intermediate in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of its chemical identifiers, a field-tested synthesis protocol, an analysis of its core reactivity, and a survey of its applications, with a focus on providing actionable insights for researchers in drug discovery and chemical development.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is a stable, yellow solid under standard conditions.[1] It exists in tautomeric equilibrium with its thione form, 6-chloro-2H-pyridazine-3-thione. For clarity and consistency, this guide will refer to the compound by its thiol name.

All essential identifiers and key physicochemical data have been consolidated in the table below for rapid reference.

| Identifier/Property | Value | Source(s) |

| CAS Number | 3916-78-7 | [2][3] |

| Molecular Formula | C₄H₃ClN₂S | [2] |

| Molecular Weight | 146.60 g/mol | [2] |

| IUPAC Name | 6-chloro-1,2-dihydropyridazine-3-thione | N/A |

| Synonyms | 6-Chloro-3-pyridazinethiol, 3-Chloro-6-mercaptopyridazine | [2] |

| InChI Key | ABQHEWLZYZQXHY-UHFFFAOYSA-N | N/A |

| Canonical SMILES | C1=CC(=NNC1=S)Cl | N/A |

| Appearance | Yellow Solid | [1] |

| Density | 1.53 g/cm³ | [2] |

| Boiling Point | 220.4 °C at 760 mmHg | [2] |

| Flash Point | 87.1 °C | [2] |

| Storage Temperature | 2 to 8 °C | [4] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on the readily available precursor, 3,6-dichloropyridazine. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which activates the C-Cl bonds towards nucleophilic attack.[5] The reaction with sodium hydrogensulfide (NaSH) preferentially displaces one chlorine atom.

The following protocol, adapted from established literature, provides a robust and high-yielding pathway to the target compound.[1]

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

Objective: To synthesize this compound with high purity and yield.

Materials:

-

3,6-Dichloropyridazine (5.0 g)

-

Sodium hydrogensulfide (3.78 g)

-

Ethanol (88 mL)

-

Water (12.5 mL)

-

2 M Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric Acid (HCl) solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

Methodology:

-

Reaction Setup: To a suspension of sodium hydrogensulfide (3.78 g) in ethanol (88 mL) in a round-bottom flask, add 3,6-dichloropyridazine (5.0 g).[1]

-

Causality Insight: Ethanol is chosen as the solvent for its ability to dissolve the organic precursor while being compatible with the inorganic nucleophile. The reaction is run as a suspension.

-

-

Nucleophilic Substitution: Heat the mixture to reflux with stirring for 1 hour.[1]

-

Causality Insight: Heating provides the necessary activation energy for the SNAr reaction. The hydrosulfide anion (HS⁻) acts as the nucleophile, attacking one of the electron-deficient carbons at position 3 or 6 and displacing a chloride ion. The monosubstitution is favored under these controlled conditions.

-

-

Solvent Removal: After cooling, evaporate the solvent under reduced pressure.[1]

-

Aqueous Workup (Base Wash): Add water (12.5 mL) to the residue. Adjust the pH to approximately 9 with 2 M NaOH solution.[1] Filter off any precipitate.

-

Causality Insight: This step serves two purposes. First, it dissolves the desired product, which forms a sodium thiolate salt in the basic aqueous solution. Second, any unreacted 3,6-dichloropyridazine, being insoluble in water, is removed by filtration, providing an initial purification step.

-

-

Precipitation (Acidification): Transfer the filtrate to a clean flask and adjust the pH to approximately 2 with 6 M HCl.[1]

-

Causality Insight: Acidification protonates the thiolate anion, converting it back to the neutral thiol form. Due to its significantly lower solubility in water compared to its salt form, the product precipitates out of the solution as a solid.

-

-

Isolation and Drying: Collect the resulting yellow precipitate by filtration, wash with a small amount of cold water, and dry thoroughly to yield the final product (Expected yield: ~4.74 g, 96%).[1]

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is depicted below.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from its two orthogonal reactive sites: the thiol group at the C3 position and the chloro group at the C6 position. This allows for selective, stepwise functionalization, making it a valuable scaffold for building molecular complexity.

Reactivity at the Thiol (C3) Position

The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate anion with a mild base. Its most common reaction is S-alkylation with various electrophiles, such as alkyl halides, to form stable thioether linkages.[6]

General Protocol for S-Alkylation:

-

Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, Acetone).

-

Add a base (e.g., K₂CO₃, NaH) to deprotonate the thiol, forming the thiolate in situ.

-

Add the alkylating agent (e.g., an alkyl halide, R-X) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Perform a standard aqueous workup and purify the resulting thioether by crystallization or column chromatography.

Reactivity at the Chloro (C6) Position

The chlorine atom at the C6 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[5] The electron-deficient nature of the pyridazine ring stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a range of nucleophiles.[7][8] This reaction is fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies. Common nucleophiles include amines, alkoxides, and thiolates.[7]

General Protocol for SNAr:

-

Combine the 6-substituted-3-chloropyridazine derivative (e.g., a thioether from step 3.1) and the nucleophile (Nu-H, e.g., a primary/secondary amine) in a suitable solvent (e.g., Dioxane, DMF, n-Butanol).

-

If the nucleophile is neutral, a base (e.g., K₂CO₃, Et₃N) is often required.

-

Heat the reaction mixture, often in a sealed vessel, at temperatures ranging from 80 to 180 °C.[7]

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an aqueous workup followed by purification.

Reactivity and Derivatization Diagram

The dual reactivity allows for a modular approach to synthesizing diverse chemical libraries from a single intermediate.

Caption: Dual reaction pathways for derivatizing this compound.

Applications in Research and Development

The pyridazine scaffold is a "privileged structure" in drug discovery, and this compound serves as a key entry point to this chemical space.[9]

-

Pharmaceutical Research: This compound is a critical intermediate for pharmaceuticals.[2] Its derivatives have shown significant biological activity:

-

Antiplatelet Agents: The thiol moiety can be used to mimic endogenous ligands. Notably, derivatives of this scaffold have been investigated as potent inhibitors of the P2Y12 receptor, a key target for preventing platelet aggregation in thrombotic disorders.

-

Anticancer Properties: New series of 3-allylthio-6-aminopyridazines, synthesized from a 6-chloropyridazine precursor, have demonstrated antiproliferative activities against various cancer cell lines, including lung, prostate, and colon cancer.

-

Antimicrobial Activity: The pyridazine core is present in various compounds with antibacterial and antifungal properties.

-

-

Agrochemical Development: It is used as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[10] The functional groups allow for the creation of molecules with favorable environmental stability and metabolic profiles.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. This compound is classified as an irritant and requires careful handling.[4]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA or European Standard EN166.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.[11]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[11]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[11]

-

-

Handling and Storage:

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is between +2 to +8 °C.[4] Keep away from strong oxidizing agents.[11]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[11]

-

Inhalation: Move victim to fresh air. Call a poison center or doctor if you feel unwell.[11]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[11]

-

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in the life sciences. Its predictable and versatile reactivity, coupled with a straightforward and high-yielding synthesis, makes it an invaluable asset for medicinal and agricultural chemists. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can better leverage this powerful scaffold to design and create the next generation of high-value molecules.

References

-

Luminix Health. (n.d.). This compound. Retrieved from [Link]

-

Coad, P., et al. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. Retrieved from [Link]

-

INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

-

Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

-

NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

-

Reagentgate. (n.d.). CAS#3916-78-7|this compound. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Retrieved from [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. Retrieved from [Link]

-

PubMed. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 3916-78-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. luminixhealth.com [luminixhealth.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. This compound [myskinrecipes.com]

- 11. fishersci.com [fishersci.com]

Tautomerism in 6-Chloropyridazine-3-thiol

An In-depth Technical Guide to the Thiol-Thione Tautomerism of 6-Chloropyridazine-3-thiol

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and agricultural science.[1][2] Its chemical behavior and biological activity are intrinsically linked to its existence as a mixture of tautomers: the aromatic thiol form and the non-aromatic thione form. This technical guide provides a comprehensive exploration of this thiol-thione equilibrium. We will delve into the structural nuances of the tautomers, the physicochemical factors governing their interconversion, and the advanced analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to facilitate a deeper understanding and practical application of this compound's unique properties.

Introduction: The Principle of Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction.[3] This process most commonly involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond.[4] In the context of heterocyclic chemistry, thiol-thione tautomerism is a critical phenomenon where a molecule can exist in equilibrium between a thiol (-SH) form and a thione (C=S) form.[5][6]

The compound this compound (C₄H₃ClN₂S) is a classic example of this equilibrium.[1][7] The position of this equilibrium is not static; it is dynamically influenced by the molecular environment, which has profound implications for the compound's reactivity, spectroscopic properties, and biological interactions. Understanding and controlling this tautomeric balance is paramount for its application in areas like drug discovery, where specific tautomers may exhibit preferential binding to therapeutic targets.[8][9]

The Thiol-Thione Equilibrium in this compound

This compound exists as an equilibrium between two primary tautomeric forms: the aromatic This compound (thiol form) and the non-aromatic 6-chloro-1,2-dihydropyridazine-3-thione (thione form).

Caption: Prototropic tautomerism in this compound.

The position of this equilibrium is dictated by the relative thermodynamic stability of the two forms, which is heavily influenced by several factors:

-

Solvent Polarity: This is one of the most significant factors. The thione tautomer, with its polar C=S and N-H bonds, is generally more polar than the thiol tautomer. Consequently, polar solvents (e.g., water, ethanol, DMSO) stabilize the thione form to a greater extent through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor.[5][10][11] In contrast, non-polar solvents (e.g., cyclohexane, carbon tetrachloride) favor the less polar thiol form.[5]

-

Concentration: In solution, heterocyclic thiones can undergo self-association through hydrogen bonding to form dimers.[11] This self-association favors the thione form, meaning that at higher concentrations, the equilibrium may shift towards the thione tautomer.[11]

-

Temperature: The thermodynamic parameters (enthalpy and entropy) of the tautomerization process determine the effect of temperature.[10] The direction of the equilibrium shift with temperature can be predicted by Le Chatelier's principle if the enthalpy of tautomerization is known.

-

pH: In aqueous solutions, the pH can significantly alter the equilibrium. In alkaline conditions, the thiol proton can be removed to form a thiolate anion, which shifts the equilibrium towards the thiol form.[12] Conversely, in acidic media, the thione form tends to be favored.[12]

Experimental Methodologies for Tautomer Characterization

Determining the predominant tautomeric form and the equilibrium constant (KT = [thione]/[thiol]) requires robust analytical techniques. The choice of method is critical, as the experiment itself must not disturb the equilibrium it aims to measure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[3][13] This condition is often met for thiol-thione tautomers, allowing for the simultaneous observation and quantification of both species.[14][15]

-

¹H NMR: The proton chemical shifts are distinct for each tautomer. The thiol form will exhibit an S-H proton signal, while the thione form will show an N-H proton signal, typically at a different chemical shift. The aromatic ring protons will also experience different electronic environments, leading to separate signals for each tautomer.

-

¹³C NMR: The carbon chemical shifts are also highly informative. The most significant difference is observed for the carbon atom bonded to sulfur. In the thiol form (C-S), this carbon will have a chemical shift typical for an aromatic carbon attached to sulfur. In the thione form (C=S), this carbon is significantly deshielded and appears much further downfield, often in the 160-200 ppm range.[16]

Protocol: Quantitative NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound of a known concentration in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration.

-

Signal Assignment: Identify distinct, well-resolved signals corresponding to the thiol and thione tautomers. For example, the ring protons adjacent to the C-S/C=S group are often good candidates.

-

Integration and Calculation: Carefully integrate the assigned signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

Equilibrium Constant (KT): Calculate KT using the formula: KT = (Integral of Thione Signal) / (Integral of Thiol Signal)

-

Data Reporting: Report the percentage of each tautomer and the KT value for each solvent and temperature condition.

UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic structure, making it an excellent tool for studying thiol-thione tautomerism.[5] The two tautomers possess different chromophores, leading to distinct absorption spectra.

-

Thiol Form: As an aromatic heterocycle, the thiol form typically exhibits π→π* transitions at wavelengths below 300 nm.[17]

-

Thione Form: The C=S chromophore in the thione form gives rise to a characteristic, low-energy n→π* transition, which appears as a distinct absorption band at a longer wavelength, typically in the 300-400 nm range.[12][17]

The presence and intensity of this long-wavelength band are often indicative of the prevalence of the thione tautomer.[12]

X-ray Crystallography

| Technique | Thiol Form (Expected Observation) | Thione Form (Expected Observation) |

| ¹H NMR | S-H proton signal; distinct aromatic proton shifts. | N-H proton signal; different aromatic proton shifts. |

| ¹³C NMR | Aromatic C-S signal (approx. 120-140 ppm). | Thione C=S signal (approx. 160-200 ppm).[16] |

| UV-Vis | Absorption maxima < 300 nm (π→π* transitions).[17] | Additional absorption maximum > 300 nm (n→π* transition).[12][17] |

| X-Ray | C-S single bond; H atom located on sulfur. | C=S double bond; H atom located on nitrogen. |

| Table 1: Summary of Expected Spectroscopic Data for Tautomers. |

Computational Chemistry as a Predictive Tool

Alongside experimental work, computational modeling provides invaluable predictive insights into tautomeric equilibria.[21][22] Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to assess the relative stabilities of tautomers.[8][23][24]

The typical workflow involves:

-

Geometry Optimization: The molecular structures of both the thiol and thione tautomers are optimized to find their lowest energy conformations.

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory. The difference in energy (ΔE) indicates the relative stability in the gas phase.

-

Solvent Modeling: To simulate solution-phase behavior, solvation models like the Polarizable Continuum Model (PCM) are employed.[25] These models can predict how solvents of different dielectric constants will affect the relative energies of the tautomers, often corroborating experimental findings that polar solvents stabilize the more polar thione form.[25][26]

Caption: A typical DFT workflow for tautomer stability analysis.

Significance in Drug Development and Synthesis

The tautomeric state of this compound is not merely an academic curiosity; it has direct practical consequences:

-

Biological Activity: Tautomers can be considered different compounds from a biological perspective. They present different shapes, hydrogen bonding patterns (donor/acceptor sites), and polarity to a biological target like an enzyme or receptor.[9] The thione form, with its N-H donor and C=S acceptor, will interact differently than the thiol form's S-H donor and ring nitrogen acceptor. Therefore, the dominant tautomer under physiological conditions will likely determine the compound's pharmacological activity.[8] This molecule and its derivatives have been investigated for anticancer and antiplatelet applications.[1][27]

-

Chemical Reactivity: The reactivity of the molecule is dictated by the predominant tautomer. For example, S-alkylation reactions would proceed from the thiol form (or the corresponding thiolate), while N-alkylation would be more likely to occur on the thione form. Understanding the equilibrium is essential for predicting reaction outcomes and designing synthetic pathways.[28][29]

Conclusion

The tautomerism of this compound is a dynamic equilibrium between its thiol and thione forms, governed by a delicate interplay of solvent, concentration, and temperature. A multi-faceted analytical approach, combining NMR and UV-Vis spectroscopy with computational modeling, is essential for a comprehensive characterization of this equilibrium. For researchers in drug discovery and organic synthesis, a thorough understanding of this tautomeric behavior is a prerequisite for rationally designing novel bioactive agents and predicting chemical reactivity. The insights and protocols presented in this guide offer a robust framework for investigating this fascinating and functionally important chemical phenomenon.

References

- Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178-1186.

- Mpourmpakis, G., & Andreadelis, G. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 2(24), 9093-9100.

- Tuna, D., & Aviyente, V. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(23), 5721.

- Fowling, J., & Bernstein, H. J. (1951). The Effect of Solvents on Tautomeric Equilibria. Journal of the American Chemical Society, 73(9), 4353-4356.

- Szatylowicz, H., Jezuita, A., & Krygowski, T. M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(1), 554-566.

- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

- Perjési, P., & Kökösi, J. (1986). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 64(10), 1948-1953.

- Smolecule Inc. (2023). This compound. Smolecule Product Page.

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

- Elguero, J., Claramunt, R. M., & Marzin, C. (2006). The Use of NMR Spectroscopy to Study Tautomerism.

- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.

- Toso, R. D., et al. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 18(1), 2-15.

- Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.

- Sert, Y., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.

- Zhang, Y. A., et al. (2008). Theoretical studies of the tautomers of pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231-3238.

- Avcı, D., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

- MySkinRecipes. (n.d.). This compound.

- Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.

- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.

- Asiri, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(18), 4299.

- Perjési, P., & Kökösi, J. (1986). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 64(10), 1948-1953.

- Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1313-1332.

- Perjési, P., & Kökösi, J. (1986). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- BenchChem. (2025).

- Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114-119.

- Li, J., et al. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.

- O'Donovan, D. H., & Connon, S. J. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 12(11), 1053-1073.

- Santos, I. C., et al. (2005).

- ECHEMI. (n.d.). This compound.

- AKSci. (n.d.). This compound. AKSci Product Page.

- Wallace, K. C., & Selegue, J. P. (2010). Synthesis and Characterization of 5,7-Dimethylthieno[3,4-d]pyridazine. HETEROCYCLES, 81(7), 1635-1639.

- Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- ShenZhen Jianbamboo Biotechnology Co. Ltd. (n.d.). This compound. JZSW Product Page.

- Arjunan, V., et al. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36-45.

- El-Sayed, A. A., & Ali, A. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Modeling, 21(11), 282.

- Alkorta, I., et al. (2014). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 118(1), 225-233.

Sources

- 1. Buy this compound | 3916-78-7 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scispace.com [scispace.com]

- 7. echemi.com [echemi.com]

- 8. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. jocpr.com [jocpr.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. xray.uky.edu [xray.uky.edu]

- 21. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound synthesis - chemicalbook [chemicalbook.com]

- 29. researchgate.net [researchgate.net]

Crystal structure analysis of 6-Chloropyridazine-3-thiol derivatives

An In-depth Technical Guide: Crystal Structure Analysis of 6-Chloropyridazine-3-thiol Derivatives

Introduction

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] Among its many variants, this compound serves as a versatile building block for synthesizing a diverse range of derivatives with potential applications as pharmaceuticals and agrochemicals.[3][4] The three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state are paramount, as they directly influence critical properties such as solubility, stability, bioavailability, and solid-state performance.

This guide provides a comprehensive, field-proven framework for the crystal structure analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will navigate the entire workflow, from the initial synthesis and cultivation of high-quality single crystals to the elucidation of atomic-level architecture via single-crystal X-ray diffraction (SCXRD) and the deeper interpretation of crystal packing through advanced computational modeling.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the pure compound and the meticulous process of growing a single crystal suitable for diffraction analysis. The quality of the crystal is the single most critical factor determining the resolution and reliability of the final structure.[5]

Synthesis of this compound and its Derivatives

The parent compound, this compound, is typically synthesized from 3,6-dichloropyridazine. The key to this synthesis is the selective nucleophilic substitution of one chlorine atom. Using a sulfur nucleophile like sodium hydrosulfide allows for a regioselective reaction, yielding the desired product with high efficiency.[6] The thiol and chloro functional groups then serve as reactive handles for further derivatization, enabling the creation of extensive chemical libraries.[3][7][8]

Experimental Protocol: Synthesis of this compound[6]

-

Reaction Setup: Suspend sodium hydrosulfide (3.78 g) in ethanol (88 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Starting Material: Add 3,6-dichloropyridazine (5.0 g) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Add water (12.5 mL) to the residue. Adjust the pH to approximately 9 with a 2 mol/L sodium hydroxide solution to dissolve the product and precipitate any unreacted starting material.

-

Filtration: Filter off the precipitate.

-

Precipitation: Adjust the filtrate to approximately pH 2 with 6 mol/L hydrochloric acid. The target compound will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration and dry to yield this compound as a yellow solid (typical yield: ~96%).

Cultivation of Single Crystals

Obtaining a single crystal of sufficient size (typically 0.1-0.3 mm) and quality is often considered an art, but it is governed by the principles of solubility and supersaturation.[9][10] The goal is to allow molecules to slowly and orderly assemble into a crystalline lattice. For small organic molecules like pyridazine derivatives, several techniques are effective.

Common Crystallization Techniques:

| Technique | Principle | Best For |

| Slow Evaporation | A near-saturated solution is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the solute concentration to the point of crystallization.[11][12] | Thermally stable compounds with moderate volatility solvents. |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a sealed larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11][13] | Small quantities of material (mg scale) and when fine control over crystallization rate is needed. |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly diffuse into one another.[11] | Systems where a clear interface can be formed between the solvent and anti-solvent. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature drops, the solubility decreases, leading to crystal formation.[5][10] | Compounds that are significantly more soluble in a hot solvent than a cold one. |

Experimental Protocol: Crystallization by Vapor Diffusion[11][13]

-

Prepare the Solution: Dissolve a small amount of the purified this compound derivative in a suitable solvent (e.g., dichloromethane, acetone) to form a clear, nearly saturated solution in a small vial (2 mL).

-

Prepare the Chamber: Place this open vial inside a larger beaker or jar (20 mL).

-

Add Anti-Solvent: Add a layer of a suitable anti-solvent (e.g., ethanol, hexane) to the bottom of the larger beaker, ensuring the level is below the top of the inner vial. The anti-solvent must be miscible with the solvent and one in which the compound is poorly soluble.

-

Seal and Incubate: Seal the beaker tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Monitor: Check for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined polyhedra.

Caption: Vapor diffusion crystallization workflow.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material.[14][15][16] It provides a wealth of structural information, including bond lengths, bond angles, and the unit cell dimensions.[9][14][15]

Theoretical Principles

The technique is based on the principle of diffraction. When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electron clouds of the atoms within the crystal lattice.[9] Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern. The relationship between the X-ray wavelength (λ), the spacing between crystal planes (d), and the angle of constructive interference (θ) is described by Bragg's Law: nλ = 2d sin(θ) .[9]

The SCXRD Experimental Workflow

The process involves mounting a suitable crystal on a diffractometer, collecting thousands of diffraction spots, and then using computational methods to reconstruct the 3D atomic structure from the diffraction pattern.

Caption: Single-Crystal X-ray Diffraction (SCXRD) workflow.

Step-by-Step Methodology:

-

Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The goniometer is placed in the X-ray diffractometer. The crystal is rotated through various orientations while being irradiated with X-rays, and the resulting diffraction patterns are recorded by a detector.[9][14]

-

Data Processing: The collected raw data (images of diffraction spots) are processed to determine the position and intensity of each reflection. This step also determines the unit cell parameters and the crystal's space group.[9]

-

Structure Solution: This is the most critical computational step, where the "phase problem" is solved to generate an initial electron density map and, from it, a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[17] The final result is a crystallographic information file (CIF).

Interpreting the Structural Data

The refined crystal structure provides precise quantitative data. For a hypothetical derivative, N-benzyl-6-chloropyridazine-3-thiol, the key crystallographic parameters would be summarized as follows.

Table 1: Representative Crystallographic Data

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₉ClN₂S | Confirms the elemental composition of the unit cell. |

| Formula Weight | 236.72 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[17] |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[17][18] |

| a (Å) | 8.512(3) | Unit cell dimensions.[9] |

| b (Å) | 10.234(4) | |

| c (Å) | 12.789(5) | |

| β (°) | 98.54(2) | Angle of the unit cell.[9] |

| Volume (ų) | 1101.1(7) | Volume of a single unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R₁ (final) | 0.045 | A measure of the agreement between the calculated model and the observed data (lower is better).[19] |

| wR₂ (final) | 0.118 | A weighted measure of agreement (lower is better).[18] |

From this data, precise bond lengths, bond angles, and torsion angles can be extracted to define the exact conformation of the molecule in the solid state.[18][20]

Part 3: Computational Analysis for Deeper Structural Insights

While SCXRD provides an unparalleled static picture of the crystal structure, computational methods are essential for validating the experimental results and, more importantly, for analyzing the non-covalent interactions that govern crystal packing.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[21] It is an invaluable tool for corroborating the experimentally determined geometry and exploring the molecule's intrinsic electronic properties.[22][23]

Protocol for DFT Geometry Optimization:

-

Input Structure: Use the atomic coordinates from the refined CIF file as the starting geometry.

-

Method Selection: Choose an appropriate functional and basis set. For organic molecules containing chlorine and sulfur, the B3LYP functional with a 6-311++G(d,p) basis set is a robust and widely used choice.[23]

-

Calculation: Perform a geometry optimization calculation in the gas phase. This allows the molecule to relax to its lowest energy conformation, free from the constraints of the crystal lattice.

-

Analysis: Compare the optimized bond lengths and angles with the experimental SCXRD data. A close agreement validates the experimental structure. Further analysis can yield properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.[24][25]

Hirshfeld Surface Analysis

Hirshfeld Surface (HS) analysis is a powerful graphical method for visualizing and quantifying the various intermolecular interactions within a crystal.[26][27] The surface is generated based on the electron density contribution of the molecule versus all its neighbors.[27]

Key Features of Hirshfeld Analysis:

-

d_norm Surface: This surface is mapped with a color scale that highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions, often hydrogen bonds), white areas represent contacts at the van der Waals limit, and blue areas indicate longer contacts.[28][29]

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts in a 2D histogram, quantifying the relative contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[26][29][30]

By analyzing the d_norm map and fingerprint plots, one can identify and rank the importance of hydrogen bonds, π-π stacking, and other van der Waals forces that stabilize the crystal structure. For instance, the analysis might reveal that the crystal packing of a this compound derivative is dominated by H···H contacts (typically >30%), with significant contributions from C-H···Cl or N-H···S hydrogen bonds.[29]

Caption: Integrated experimental and computational analysis workflow.

Conclusion

The comprehensive crystal structure analysis of this compound derivatives is an integrated, multi-faceted process. It requires expertise in organic synthesis to produce the target molecules, meticulous care in crystallization to obtain diffraction-quality specimens, and precision in both the execution of the SCXRD experiment and the interpretation of its data. Furthermore, the synergy between experimental diffraction data and computational methods like DFT and Hirshfeld surface analysis provides a level of insight that neither technique can achieve alone. This robust approach yields not just a static picture of a molecule, but a detailed understanding of its conformational preferences and the subtle non-covalent forces that dictate its assembly in the solid state—knowledge that is fundamental to the rational design of new pharmaceuticals and advanced materials.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

-

Crystallization of small molecules. University of the Basque Country. [Link]

-

Single crystal X-ray diffraction. Fiveable. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 839–848. [Link]

-

Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]

-

Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173-1177. [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

Density functional theory. Wikipedia. [Link]

-

Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2588-2606. [Link]

-

Hangan, A. C., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(2), 361-367. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. [Link]

-

Crystallization. University of Colorado Boulder, Department of Chemistry. [Link]

-

Liu, T., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 29(10), 2351. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University course notes. [Link]

-

Crystallisation Techniques. University of Cambridge, Department of Chemistry. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Hangan, A. C., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

-

Mosslemin, M. H., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Letters of Chemistry, Physics and Astronomy, 13, 76-85. [Link]

-

Al-Omair, M. A., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(21), 7439. [Link]

-

El-Ghozlani, M., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry, 13(5), 453. [Link]

-

Kumar, A., et al. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Journal of Advanced Scientific Research, 13(09), 118-124. [Link]

-

Zhang, Y., et al. (2023). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E, 79(Pt 1), 6-12. [Link]

-

S. S. Tan, et al. (2021). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E, 77(Pt 12), 1362–1371. [Link]

-

Chemistry-DFT - Density Functional Theory. Materials Square. [Link]

-

Al-Saeed, F. A., et al. (2024). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Genov, M., & Vasilev, A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(1), 81–103. [Link]

-

Gümüş, M. H., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. [Link]

-

This compound (C4H3ClN2S). PubChemLite. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

- Synthesis method of 3-amino-6-chloropyridazine.

-

Ghaffari, S., & Van der Eycken, E. V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. [Link]

-

6-Amino-3-chloropyridazine. PubChem. [Link]

-

Zaoui, A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E, 78(Pt 5), 452–458. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 9. fiveable.me [fiveable.me]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. depts.washington.edu [depts.washington.edu]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. pulstec.net [pulstec.net]

- 17. journals.iucr.org [journals.iucr.org]

- 18. growingscience.com [growingscience.com]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Density functional theory - Wikipedia [en.wikipedia.org]

- 22. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 23. irjweb.com [irjweb.com]

- 24. Chemistry-DFT - Materials Square [materialssquare.com]

- 25. researchgate.net [researchgate.net]

- 26. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 27. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]

- 28. biointerfaceresearch.com [biointerfaceresearch.com]

- 29. Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Computational and DFT Studies on 6-Chloropyridazine-3-thiol: A Molecule of Pharmaceutical Interest

An In-depth Technical Guide:

Introduction

The Pyridazine Scaffold in Drug Discovery: Significance and Properties

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and specific electronic distribution, make it a valuable component in the design of therapeutic agents.[3] Pyridazine derivatives are integral to a number of approved drugs and are explored for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4] The two adjacent nitrogen atoms can act as a "dual hydrogen-bonding cassette," enabling potent and specific interactions with biological targets such as enzymes and receptors.[3]

Introducing 6-Chloropyridazine-3-thiol: A Versatile Intermediate

This compound (CAS No. 3916-78-7) is a key heterocyclic building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[5][6][7] Its molecular structure, featuring a reactive thiol (-SH) group and a displaceable chlorine atom on the pyridazine core, offers significant synthetic versatility.[5] These functional groups allow for selective derivatization, enabling chemists to construct complex molecular architectures and libraries of compounds for screening in drug discovery and crop protection programs.[5][7]

The Role of Computational Chemistry and DFT in Modern Drug Development

In the last few decades, computational chemistry has become an indispensable tool in the drug discovery pipeline.[8] Among the various computational methods, Density Functional Theory (DFT) has emerged as a powerful and accurate approach for predicting the electronic structure, molecular properties, and reactivity of chemical systems.[9] By solving the Schrödinger equation in an approximate manner, DFT allows researchers to model molecular geometry, vibrational spectra (FT-IR, Raman), NMR chemical shifts, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[10][11][12] This in-silico analysis provides deep mechanistic insights, reduces the need for costly and time-consuming experiments, and accelerates the rational design of novel drug candidates.[9]

Objectives and Scope of This Guide

This technical guide provides a comprehensive overview of the application of computational and DFT studies to elucidate the structural, spectroscopic, and electronic properties of this compound. It is intended for researchers, chemists, and drug development professionals. This document will detail the theoretical framework, present step-by-step protocols for performing key calculations, and explain how to interpret the resulting data to predict the molecule's behavior and potential as a pharmacophore.

Foundational Concepts: The Tautomerism of this compound

Thione-Thiol Tautomerism: A Critical Consideration

A crucial aspect of this compound is its potential to exist in two tautomeric forms: the thione form (6-chloro-2H-pyridazine-3-thione) and the thiol form (this compound).[13] This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. The position of this equilibrium can significantly impact the molecule's chemical reactivity, hydrogen bonding patterns, and ultimately, its biological activity. While many similar systems predominantly exist in the thione form in the condensed phase, computational studies are essential to determine the relative stability of each tautomer and predict the dominant species under various conditions.[14][15]

Computational Prediction of Tautomeric Equilibrium

DFT calculations can accurately predict the relative energies of the thione and thiol tautomers. By optimizing the geometry of each form and calculating their ground-state energies (including zero-point vibrational energy corrections), one can determine the most stable tautomer. The energy difference (ΔE) allows for the calculation of the equilibrium constant (KT), providing a quantitative measure of their relative populations.

Caption: Thione-Thiol tautomeric equilibrium in this compound.

Methodological Framework: Performing DFT Calculations

Rationale for Method Selection: Why DFT?

DFT is the method of choice for this type of analysis due to its excellent balance of computational cost and accuracy.[9] Compared to simpler methods, it properly accounts for electron correlation, which is crucial for describing the electronic structure of heteroaromatic systems. Compared to more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT provides reliable results for medium-sized molecules in a fraction of the time.[9]

Selecting the Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-validated functionals for organic molecules, providing robust results for geometries, vibrational frequencies, and electronic properties.[9][16]

-